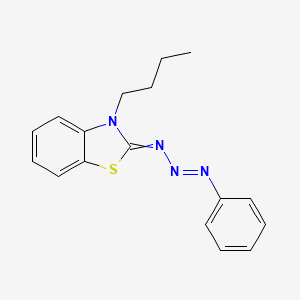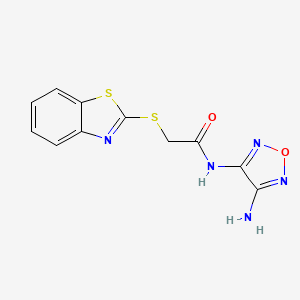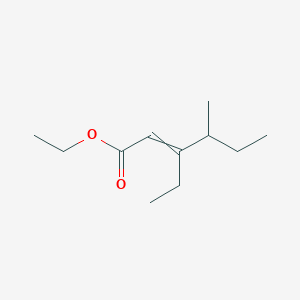
Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a butyl group, a dihydrobenzothiazole ring, and a phenyl-triazenylidene moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Formation of the Phenyl-Triazenylidene Moiety: The phenyl-triazenylidene group can be synthesized by diazotization of aniline followed by coupling with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl-triazenylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated benzothiazoles, substituted phenyl-triazenylidenes.
Applications De Recherche Scientifique
Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzothiazole, 2,3-dihydro-2-phenyl-
- Benzothiazole, 2,3-dihydro-2-(4-methylphenyl)-
- Benzothiazole, 2,3-dihydro-2-(4-chlorophenyl)-
Uniqueness
Benzothiazole, 3-butyl-2,3-dihydro-2-(3-phenyl-2-triazenylidene)- is unique due to the presence of the butyl group and the phenyl-triazenylidene moiety, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and biological activity compared to other benzothiazole derivatives.
Propriétés
Numéro CAS |
88735-39-1 |
|---|---|
Formule moléculaire |
C17H18N4S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-butyl-N-phenyldiazenyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C17H18N4S/c1-2-3-13-21-15-11-7-8-12-16(15)22-17(21)19-20-18-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 |
Clé InChI |
ORUUELFNVIDKIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2SC1=NN=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)



![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)

![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)
![N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide](/img/structure/B14172371.png)
![Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane](/img/structure/B14172374.png)
![2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14172391.png)


![3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14172407.png)
